molecular formula C17H10FN5OS B287043 3-{[3-(4-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole

3-{[3-(4-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole

Cat. No. B287043
M. Wt: 351.4 g/mol
InChI Key: LHKRVKSRZRJOHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[3-(4-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-{[3-(4-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound targets the mitochondria of cancer cells, leading to the release of cytochrome c and activation of caspases. This ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
3-{[3-(4-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole has been shown to exhibit several biochemical and physiological effects. In addition to its anticancer activity, the compound has also been shown to possess antimicrobial and anti-inflammatory properties. It has been suggested that this compound could be used as a potential treatment for bacterial and fungal infections.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 3-{[3-(4-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole in lab experiments is its high potency and selectivity towards cancer cells. However, the compound also has several limitations, including its low solubility in water and poor bioavailability.

Future Directions

There are several future directions for research on 3-{[3-(4-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole. One area of research could focus on improving the compound's solubility and bioavailability, which could enhance its effectiveness as a potential anticancer agent. Another area of research could explore the compound's potential applications in other fields, such as antimicrobial and anti-inflammatory agents. Additionally, further studies could investigate the compound's mechanism of action and identify potential targets for drug development.

Synthesis Methods

The synthesis method of 3-{[3-(4-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole involves the reaction of 4-fluorobenzaldehyde, 2-aminothiophenol, and triazole in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The yield of the product is typically around 60%.

Scientific Research Applications

3-{[3-(4-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole has been extensively studied for its potential applications in various fields. One of the primary areas of research has been its use as a potential anticancer agent. Several studies have shown that this compound exhibits significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

Product Name

3-{[3-(4-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole

Molecular Formula

C17H10FN5OS

Molecular Weight

351.4 g/mol

IUPAC Name

3-[[3-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl]-1,2-benzoxazole

InChI

InChI=1S/C17H10FN5OS/c18-11-7-5-10(6-8-11)16-19-20-17-23(16)21-15(25-17)9-13-12-3-1-2-4-14(12)24-22-13/h1-8H,9H2

InChI Key

LHKRVKSRZRJOHI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NO2)CC3=NN4C(=NN=C4S3)C5=CC=C(C=C5)F

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CC3=NN4C(=NN=C4S3)C5=CC=C(C=C5)F

Origin of Product

United States

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